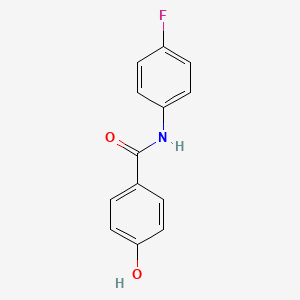

N-(4-fluorophenyl)-4-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

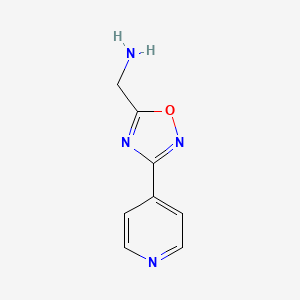

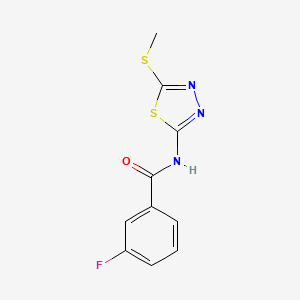

“N-(4-fluorophenyl)-4-hydroxybenzamide” is a chemical compound with the molecular formula C13H10FNO. It is composed of a benzene ring with a fluorine atom attached to the fourth carbon . The compound has a molecular weight of 215.223 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of flufenacet, a related compound, involves the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide .Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)-4-hydroxybenzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 60.8±0.3 cm3 .Scientific Research Applications

Biosensing Applications

- Electrocatalytic Determination : A study by Karimi-Maleh et al. (2014) detailed a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was used for the simultaneous determination of glutathione and piroxicam, exhibiting potent electron mediating behavior and well-separated oxidation peaks. The modified electrode showed linear dependence on the concentrations of these analytes, indicating its potential for precise quantitative analysis in biosensing applications (Karimi-Maleh et al., 2014).

Neuroimaging Applications

- Serotonergic Neurotransmission Study : Plenevaux et al. (2000) discussed the use of [18F]p-MPPF, a 5-HT1A antagonist, in studying serotonergic neurotransmission with positron emission tomography (PET). This research included aspects like chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, providing valuable insights into the role of these compounds in neurological research (Plenevaux et al., 2000).

Corrosion Inhibition

- Corrosion Inhibition of Carbon Steel : Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, which showed significant inhibition of carbon steel corrosion in hydrochloric acid medium. This study demonstrated the effectiveness of these compounds in protecting metals against corrosion, thereby extending their potential applications in industrial settings (Fouda et al., 2020).

Additional Findings

Antitumor Activities : Shao-me (2014) synthesized amide derivatives, including N-(4-fluorophenyl)-4-phenoxybenzamide, and evaluated their antitumor effects on tumor cell lines in vitro. This study highlights the potential of these compounds in cancer research and therapy (Shao-me, 2014).

Biocide Agents and Corrosion Inhibition : Abousalem et al. (2019) explored the use of fluorophenyl‑2,2′‑bichalcophenes as ecofriendly corrosion inhibitors and biocide agents. This dual function could be beneficial from both economic and environmental perspectives (Abousalem et al., 2019).

Metal-chelating Properties and Antiviral Activity : Carcelli et al. (2017) studied the metal-chelating properties and antiviral activity of 2-hydroxyphenyl amides, including N-(4-fluorobenzyl)-2-hydroxybenzamide. The research found promising anti-influenza activities, highlighting potential applications in antiviral drug development (Carcelli et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, have been found to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in cellular processes like aging, inflammation, and stress resistance, among others .

Mode of Action

These interactions can lead to changes in the target protein’s function, potentially influencing cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to the function of the sirt1 enzyme

Pharmacokinetics

In silico predictions for similar compounds suggest that they have good pharmacokinetic properties and cause relatively low toxicity . These properties can impact the bioavailability of the compound, influencing its efficacy and safety profile .

Result of Action

Similar compounds have been found to cause changes in the structure of mycelia and cell membrane, increase both the intracellular reactive oxygen species level and mitochondrial membrane potential . These effects could potentially influence a variety of cellular processes and responses .

properties

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWSUBIYNNYVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-hydroxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/no-structure.png)

![N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2926820.png)

![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)

![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)

![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)

![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)

![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)